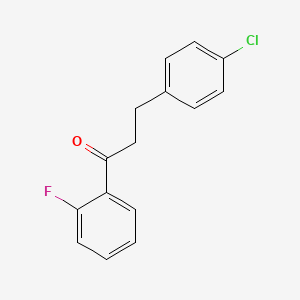

3-(4-Chlorophenyl)-2'-fluoropropiophenone

Beschreibung

Significance of Propiophenone (B1677668) Derivatives in Chemical and Biological Research

Propiophenone and its derivatives are a class of aromatic ketones that serve as crucial building blocks in organic synthesis and are integral to the structure of numerous biologically active compounds. wikipedia.orgnih.govcognitivemarketresearch.com The propiophenone core, consisting of a phenyl ring attached to a propanone group, provides a versatile scaffold that can be readily modified to create a diverse library of molecules with a wide range of applications.

In the realm of medicinal chemistry, propiophenone derivatives have been investigated for various therapeutic potentials. nih.gov They form the structural basis for a number of pharmaceuticals and are explored as potential anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The adaptability of the propiophenone structure allows chemists to fine-tune the steric and electronic properties of the molecule to enhance its interaction with biological targets.

Table 1: Examples of Propiophenone Derivatives and Their Research Areas

| Compound Name | Area of Research |

| Bupropion | Antidepressant |

| Cathinone (B1664624) | Stimulant |

| Diethylpropion | Anorectic |

| 3-(4-Chlorophenyl)-2'-fluoropropiophenone | Focus of this article |

Historical Context and Evolution of Research on Halogenated Propiophenones

The introduction of halogen atoms into organic molecules, a process known as halogenation, has been a long-standing strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. nih.govresearchgate.netnih.govresearchgate.netmdpi.com Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govresearchgate.netnih.govresearchgate.netmdpi.com

Historically, the synthesis of halogenated propiophenones has evolved from classical methods like Friedel-Crafts acylation to more sophisticated and efficient catalytic techniques. google.comgoogle.comepo.org Early research often focused on the impact of single halogen substitutions on the phenyl ring. Over time, interest has grown in poly-halogenated derivatives and those with halogens at specific positions to achieve desired electronic and steric effects. The presence of both a chlorine and a fluorine atom in this compound places it within this advanced area of research.

The development of analytical techniques such as NMR and mass spectrometry has been pivotal in the characterization of these complex molecules, allowing for precise determination of their structure and purity. mdpi.comresearchgate.netnist.govspectrabase.comnih.gov

Overview of Current Research Landscape Pertaining to this compound

As of late 2025, dedicated research publications focusing solely on this compound are scarce. The current research landscape is primarily characterized by studies on structurally similar compounds, which can provide valuable insights into the potential properties and reactivity of the target molecule.

For instance, research on related chalcones, which share a similar three-carbon backbone, has shown that halogenated derivatives can exhibit interesting biological activities. mdpi.comresearchgate.net The synthesis of (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, a related chalcone (B49325), has been achieved through a Claisen-Schmidt condensation. mdpi.comresearchgate.net This suggests a potential synthetic route for this compound through the reduction of the corresponding chalcone.

Furthermore, studies on various positional isomers of chloro- and fluoropropiophenones are prevalent, often exploring their utility as intermediates in the synthesis of more complex molecules. While direct data is limited, the existing body of research on halogenated propiophenones provides a solid foundation for future investigations into the specific properties and applications of this compound. The unique positioning of the chloro and fluoro substituents in this compound suggests that it may possess distinct electronic and conformational properties worthy of detailed study.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTSRCDTUUANEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644486 | |

| Record name | 3-(4-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-23-3 | |

| Record name | 3-(4-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chlorophenyl 2 Fluoropropiophenone and Analogues

Established Synthetic Pathways for Propiophenone (B1677668) Core Structures

The formation of the propiophenone backbone is a fundamental step in the synthesis of the target compound and its derivatives. Several classical and contemporary methods are employed to achieve this transformation.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a principal method for producing propiophenone and its derivatives. pearson.comalfa-chemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). alfa-chemistry.comgoogle.com

For the synthesis of propiophenone, benzene (B151609) can be reacted with propionyl chloride or propionic anhydride. google.comgoogle.com This method can be adapted for the synthesis of halogenated propiophenones by using appropriately substituted aromatic starting materials. For instance, reacting fluorobenzene (B45895) with 3-chloropropionyl chloride in the presence of a Lewis acid would be a direct approach to a halogenated propiophenone precursor. The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

|---|---|---|---|

| Benzene | Propionyl chloride | AlCl₃ | Propiophenone |

| Toluene | Propionyl thiocyanate | AlCl₃ | p-Methylpropiophenone google.com |

| Fluorobenzene | Acetyl thiocyanate | BF₃ | p-Fluoroacetophenone google.com |

Condensation and Acylation Reactions

Condensation reactions provide an alternative route to propiophenone-like structures. The Claisen-Schmidt condensation, for example, involves the reaction of an aromatic ketone with an aldehyde in the presence of a base or acid catalyst to form a chalcone (B49325). researchgate.netresearchgate.net While this method does not directly yield a propiophenone, the resulting α,β-unsaturated ketone can be subsequently reduced to the corresponding saturated ketone.

Direct acylation reactions, not necessarily falling under the Friedel-Crafts category, can also be employed. For instance, the reaction of a Grignard reagent, derived from an aryl halide, with an acyl chloride can produce the desired ketone. chemicalbook.com A specific example involves the synthesis of 3-chloro-4'-fluoropropiophenone (B1582443) where a Grignard reagent prepared from 4-fluorobromobenzene is reacted with 3-chloropropionyl chloride. chemicalbook.com

Advanced Synthetic Strategies for Related Compounds

Modern organic synthesis has introduced more sophisticated and often milder methods for ketone synthesis, which can be applied to the preparation of complex propiophenones.

Palladium-Catalyzed Annulation: These reactions are powerful tools for constructing cyclic structures. acs.orgnih.gov While not a direct method for simple propiophenones, they are invaluable for synthesizing more complex, fused-ring systems that may incorporate a propiophenone moiety. These methods often proceed via C-H activation, offering a high degree of atom economy. acs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. numberanalytics.comwikipedia.org Reactions such as the Suzuki, Heck, and Sonogashira couplings are widely used in pharmaceutical synthesis. numberanalytics.com For ketone synthesis, a notable approach involves the palladium-catalyzed coupling of 2-pyridyl esters with organoboron compounds. organic-chemistry.org This method is valued for its compatibility with various functional groups and mild reaction conditions. organic-chemistry.org Another advanced technique is the palladium-catalyzed C–H transformation, enabling the synthesis of ketones from aldehydes and (hetero)aryl halides. acs.org This approach has been successfully used to synthesize both diaryl and heteroaryl ketones. acs.org

| Reaction Type | Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Cross-Coupling | 2-Pyridyl esters and organoboron compounds | Pd(OAc)₂ and PPh₃ organic-chemistry.org | Mild conditions, functional group tolerance organic-chemistry.org |

| C-H Functionalization | Arenes and carbon monoxide | Simple palladium salts nih.gov | Forms ketones from two arenes and CO nih.gov |

| Cross-Coupling | Aryl carboxylic acids and propiophenones | PCy₃-supported Pd catalyst nih.gov | Leads to chalcone derivatives nih.gov |

Regioselective and Stereoselective Synthesis Considerations for Halogenated Propiophenones

The synthesis of halogenated propiophenones like 3-(4-Chlorophenyl)-2'-fluoropropiophenone requires precise control over the placement of the halogen atoms on the aromatic rings.

Regioselectivity: In Friedel-Crafts acylation, the directing effects of substituents on the aromatic ring govern the position of the incoming acyl group. For a monosubstituted benzene ring, the substituent will direct the acylation to the ortho, meta, or para position. For instance, in the synthesis of m-chloropropiophenone, the chlorination of propiophenone using a Lewis acid catalyst like aluminum chloride can direct the chlorine to the meta position. google.com Palladium-catalyzed C-H activation can also be employed for regioselective halogenation, often guided by a directing group within the molecule. nih.gov

Stereoselectivity: While the synthesis of this compound itself does not typically involve the creation of a chiral center, the synthesis of its analogues or subsequent transformations might. Stereoselective methods are crucial in such cases to control the three-dimensional arrangement of atoms. nih.gov For instance, in the synthesis of more complex molecules containing a halogenated propiophenone core, stereoselective halogenation reactions can be employed to introduce halogens at specific stereogenic centers. nih.gov This can be achieved through substrate control, or by using chiral reagents or catalysts. nih.gov

Optimization of Reaction Conditions and Isolation Techniques in Propiophenone Synthesis

Optimizing reaction conditions is paramount for maximizing yield, minimizing byproducts, and ensuring the scalability of a synthetic process.

Reaction Conditions: Key parameters that are often optimized include temperature, reaction time, solvent, and the choice and amount of catalyst. researchgate.netnih.gov For example, in Friedel-Crafts reactions, the molar ratio of the reactants and the catalyst can significantly impact the outcome. google.com In a patented process for propiophenone production, the reaction temperature is preferably maintained between 440° to 520° C. google.com Modern approaches even utilize machine learning and Bayesian optimization to more efficiently determine the ideal reaction conditions. nih.gov

Isolation Techniques: After the reaction is complete, the desired product must be separated from the reaction mixture. Common isolation and purification techniques for propiophenones include:

Extraction: To separate the product from the reaction mixture.

Washing: To remove impurities and unreacted reagents. alfa-chemistry.com

Distillation: Often under reduced pressure (vacuum distillation), is a common method for purifying liquid propiophenones. alfa-chemistry.comgoogle.com

Crystallization: For solid products, crystallization from a suitable solvent can be an effective purification method.

Chromatography: Techniques like column chromatography can be used for the separation of complex mixtures. chemicalbook.com

The choice of isolation technique depends on the physical properties of the product and the nature of the impurities.

Chemical Reactivity and Mechanistic Investigations of 3 4 Chlorophenyl 2 Fluoropropiophenone

Oxidative and Reductive Transformations of the Propiophenone (B1677668) Moiety

The propiophenone core of the molecule is susceptible to a variety of oxidative and reductive transformations that target the carbonyl group and the adjacent α-carbon.

Oxidative Reactions: The ketone functionality can undergo oxidation through several pathways. A common reaction for ketones is the α-functionalization. For instance, propiophenone and its derivatives can undergo α-oxytosylation in the presence of an oxidant like 3-chloroperoxybenzoic acid (mCPBA) and a catalyst, leading to the introduction of a tosylate group at the α-position. acs.org Another potential transformation involves oxidative dearomatization, a process observed in related ketone structures, which can lead to the formation of unsaturated 1,4,7-triones under specific oxidative conditions followed by acid treatment. mdpi.com

Reductive Reactions: The carbonyl group is readily reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. A more complex transformation is reductive amination, where the ketone reacts with an amine in the presence of a reducing agent (often H₂ gas over a metal catalyst) to form a secondary amine. researchgate.net This one-pot synthesis is an atom-efficient method for constructing new carbon-nitrogen bonds. researchgate.net

Below is a table summarizing potential transformations of the propiophenone moiety.

| Transformation Type | Reagents/Conditions | Product Type |

| Oxidation | mCPBA, TsOH·H₂O, Catalyst | α-Oxytosylated Ketone |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Reductive Amination | Amine (e.g., Benzylamine), H₂, Catalyst (e.g., Au/CeO₂/TiO₂) | Secondary Amine |

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The two aromatic rings in 3-(4-Chlorophenyl)-2'-fluoropropiophenone exhibit distinct reactivity towards electrophilic and nucleophilic substitution, governed by the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. The rate and regioselectivity of this reaction are determined by the substituents present.

4-Chlorophenyl Ring: The chlorine atom is an electron-withdrawing group (by induction) but is ortho, para-directing due to its ability to donate a lone pair of electrons through resonance. The 3-phenylpropan-1-one substituent is a meta-directing deactivator. The combined effect makes this ring significantly deactivated towards electrophilic attack.

2'-Fluorophenyl Ring: The fluorine atom is also an ortho, para-directing deactivator. The entire 1-(4-chlorophenyl)propan-2-yl group attached to this ring is a strong meta-director. Therefore, this ring is also strongly deactivated.

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a strong nucleophile on an aromatic ring, displacing a leaving group. It is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. nih.govyoutube.com

The propiophenone group is strongly electron-withdrawing, which activates both rings for SNAr.

In the 2'-fluorophenyl ring, the fluorine atom is a potential leaving group. Fluoride is an excellent leaving group in SNAr reactions, in contrast to its behavior in SN1/SN2 reactions. youtube.com The carbonyl group at the ortho position provides strong activation for the displacement of the fluorine atom.

In the 4-chlorophenyl ring, the chlorine atom can also act as a leaving group. It is activated by the para-propiophenone group.

Competition between the two rings would depend on the specific reaction conditions, but the ortho-activation of the fluorine atom by the carbonyl group makes it a likely site for nucleophilic attack. rsc.org

The directing effects of the substituents on both rings are summarized below.

| Ring | Substituent | Type | Directing Effect (EAS) |

| 4-Chlorophenyl | -Cl | Deactivating | ortho, para |

| 4-Chlorophenyl | Propiophenone chain | Deactivating | meta |

| 2'-Fluorophenyl | -F | Deactivating | ortho, para |

| 2'-Fluorophenyl | Carbonyl group | Deactivating | meta |

Reaction Mechanism Elucidation for Propiophenone Derivatives

Investigating the reaction mechanisms of propiophenone derivatives, particularly under photochemical conditions, reveals complex pathways involving electronically excited states.

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an electronic excited state. For a propiophenone derivative, UV irradiation typically leads to an n→π* or π→π* electronic transition, forming an initial singlet excited state (S₁). msu.edu

According to the Franck-Condon principle, this electronic excitation is a rapid, "vertical" transition where the nuclear geometry of the molecule does not change instantaneously. The initial excited state is often vibrationally "hot" and quickly relaxes to its lowest vibrational level. From the S₁ state, the molecule can undergo several processes:

Fluorescence: Radiative decay back to the ground state (S₀) by emitting a photon. msu.edu

Internal Conversion (IC): Non-radiative decay to the ground state. msu.edu

Intersystem Crossing (ISC): A spin-forbidden transition to a lower-energy triplet excited state (T₁). This process is relatively efficient in ketones. msu.edu

Photochemical Reaction: The excited state can undergo chemical transformations such as bond cleavage or isomerization.

The triplet state (T₁) is typically longer-lived than the singlet state and is often the key intermediate in photochemical reactions of ketones. It can decay back to the ground state via phosphorescence (a slow, spin-forbidden radiative process) or participate in chemical reactions. msu.edu The properties of these excited states, such as their energy levels and lifetimes, are critical in determining the outcome of a photochemical process. researchgate.netnih.gov

| Photophysical Process | Initial State | Final State | Description |

| Absorption | S₀ | S₁ | Molecule absorbs a photon, promoted to a singlet excited state. |

| Fluorescence | S₁ | S₀ | Radiative decay from singlet excited state. |

| Intersystem Crossing | S₁ | T₁ | Non-radiative transition to a triplet excited state. |

| Phosphorescence | T₁ | S₀ | Slow, radiative decay from triplet excited state. |

| Internal Conversion | S₁ | S₀ | Non-radiative decay to the ground state. |

Photochemical isomerization is a reaction where light absorption leads to a structural isomer of the starting molecule. msu.edu For propiophenone derivatives, this could involve rearrangements of the carbon skeleton or cis-trans isomerization if a double bond is present elsewhere in the molecule.

The mechanism of such isomerizations often involves the molecule moving from the initial Franck-Condon region on the excited-state potential energy surface to a different geometry. A key feature of these surfaces is the presence of conical intersections, which are points where two electronic states (e.g., the excited state and the ground state) become degenerate. researchgate.net These intersections act as efficient funnels for rapid, non-radiative decay back to the ground state. researchgate.net

A "mechanistic dichotomy" implies that the isomerization can proceed through two distinct pathways. This can arise from:

Different Excited States: The reaction may proceed from either the S₁ or the T₁ state, leading to different products or different efficiencies. The pathway taken depends on the rate of intersystem crossing versus the rate of reaction from the S₁ state.

Different Paths from a Conical Intersection: Upon reaching a conical intersection, the molecule's trajectory as it returns to the ground state can lead to either the starting material or an isomerized product. The branching between these pathways determines the quantum yield of the isomerization.

Theoretical studies on related systems have shown that photochemical isomerization can be a barrierless, single-step process where the molecule proceeds from the reactant to the photoproduct via a conical intersection without forming any stable intermediates. researchgate.net

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl 2 Fluoropropiophenone

Elucidating the Influence of Halogenation on Molecular Interactions

Halogenation, the introduction of halogen atoms into a molecular structure, significantly impacts the intermolecular interactions of propiophenone (B1677668) derivatives. The nature of the halogen (Fluorine, Chlorine, Bromine) and its position on the aromatic rings can alter the molecule's electronic and steric properties, thereby influencing how it interacts with biological targets or other molecules.

Halogenation can have a pronounced effect on the docking site preferences of molecules in intermolecular interactions. nih.gov For instance, in halogenated acetophenones, the presence and type of halogen can determine whether a phenol (B47542) molecule prefers to dock on the phenyl or the methyl side of the ketone. nih.gov This is largely governed by a balance between stacking forces and hydrogen bond strength. nih.gov

Theoretical studies on other halogenated aromatic compounds have shown that halogen substituents can reduce the contribution of certain types of intermolecular contacts, such as H···H contacts, in crystal packing. nih.gov This reduction is compensated by an increase in H···X (where X is a halogen) contacts. nih.gov The specific halogen also matters; for example, fluoro derivatives may be more weakly packed in a solid state compared to their bromo and chloro counterparts. nih.gov

Energy decomposition analysis reveals that equilibrium geometries in halogenated aromatic clusters are primarily dictated by dispersion and exchange interactions. ucl.ac.uk The interaction energies can increase significantly from fluorine to iodine, highlighting the role of the halogen's size and polarizability. ucl.ac.uk

Table 1: Influence of Halogenation on Intermolecular Interactions

Factor Influence on Molecular Interactions Key Findings Docking Preference Halogenation affects the preferred site of interaction for other molecules. nih.gov Determined by a balance between stacking forces and hydrogen bond strength. nih.gov Crystal Packing Halogen substituents can alter intermolecular contacts, reducing H···H contacts in favor of H···X contacts. nih.gov Fluoro derivatives may exhibit weaker packing in the solid state. nih.gov Interaction Energies Interaction energies in halogenated aromatic clusters are dominated by dispersion and exchange interactions. ucl.ac.uk Energies increase with the size and polarizability of the halogen (F < Cl < Br < I). ucl.ac.uk

Impact of Substituent Position and Nature on Biological and Chemical Activity Profiles

The position and chemical nature of substituents on the phenyl rings of propiophenone derivatives are determinant factors for their biological and chemical activity. Even minor changes can lead to significant shifts in efficacy and selectivity.

For instance, in a series of phenyl-substituted aminomethylene bisphosphonates, the presence of electron-withdrawing groups was found to enhance biological activity. mdpi.com However, the position of these substituents was crucial. Substitutions in the para position were sometimes detrimental, while those in the ortho and especially the meta positions were beneficial. mdpi.com This suggests that steric hindrance and the electronic landscape of the molecule play a complex role in its interaction with biological targets. mdpi.com

Similarly, in studies of substance P analogues, modifications at different positions of the peptide chain resulted in varied biological activities. Modifications at one position led to nearly maximal activity, whereas changes at another position, particularly with a nitro group, reduced activity. nih.gov

The nature of the substituent also plays a vital role. In studies on synthetic cathinones, aryl substitution generally reduced or abolished amphetamine-like stimulant actions. nih.gov This highlights that not just the presence, but the specific type of substituent is key to a compound's activity profile.

Table 2: Impact of Substituent Position and Nature

Substituent Aspect Effect on Activity Example Position (ortho, meta, para) Can have a significant and sometimes counterintuitive effect on biological activity. mdpi.com In some aminomethylene bisphosphonates, meta and ortho positions were beneficial, while para was detrimental. mdpi.com Electronic Nature (Electron-donating vs. Electron-withdrawing) Can enhance or diminish biological activity. mdpi.com Electron-withdrawing groups enhanced the activity of certain PYCR1 inhibitors. mdpi.com Specific Chemical Group The type of substituent can dramatically alter the compound's biological profile. nih.gov Aryl substitution in cathinone (B1664624) analogues reduced or eliminated stimulant-like effects. nih.gov

Comparative Analysis of Structurally Similar Propiophenone Analogues

Comparing 3-(4-Chlorophenyl)-2'-fluoropropiophenone with its structural analogues provides valuable insights into the SAR. These comparisons help to identify the key structural features responsible for a particular activity.

In a study of chalcones and diarylpentanoids with antitumor activity, analogues were synthesized to explore the impact of different substituents. mdpi.com For example, the presence of a C5 bridge with a cyclic moiety was found to be favorable for activity in some diarylpentanoid derivatives. mdpi.com

The cytotoxic activity of 4-hydroxytamoxifen (B85900) analogues has been shown to be influenced by the presence and position of hydroxyl and methoxy (B1213986) groups. mdpi.com Methoxy-substituents, for instance, induced a smaller cytotoxic effect compared to their phenol counterparts, which was attributed to a lower rate of reactive oxygen species (ROS) generation. mdpi.com

Furthermore, in the context of synthetic cathinones, early SAR studies demonstrated that the oxidation of the β-hydroxyl group of cathine (B3424674) to the keto group of cathinone enhances its stimulant properties. nih.gov This underscores how a single functional group change can profoundly alter a molecule's biological effect.

Quantitative Structure-Activity Relationship (QSAR) Approaches in Propiophenone Research

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the underlying mechanisms of action.

Both 2D-QSAR and 3D-QSAR studies have been performed on phenylpropiophenone derivatives to identify molecular descriptors and pharmacophores associated with anticancer activity. nih.gov These studies have successfully proposed new structures with potentially enhanced activity. nih.gov

For other classes of compounds, such as propofol (B549288) analogues, 4D-QSAR analysis has been employed. nih.gov This method incorporates ligand conformational flexibility and multiple alignment exploration, which can be particularly useful when the geometry of the biological target is unknown. nih.gov 3D-QSAR techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have also been applied to aryloxypropanolamine compounds to analyze their structure-activity relationships as β3-adrenergic receptor agonists. mdpi.com

Table 3: QSAR Approaches in Propiophenone and Related Research

QSAR Method Application Key Outcome 2D-QSAR and 3D-QSAR Studying anticancer activities of phenylpropiophenone derivatives. nih.gov Identification of significant molecular descriptors and pharmacophores to propose novel, more active compounds. nih.gov 4D-QSAR Analysis of propofol analogues where the receptor geometry is unknown. nih.gov Incorporates conformational flexibility to build robust predictive models. nih.gov CoMFA/CoMSIA Analysis of aryloxypropanolamine agonists for the β3-adrenergic receptor. mdpi.com Generation of contour maps to guide the design of new compounds with desired activity profiles. mdpi.com

Computational and Theoretical Analyses of 3 4 Chlorophenyl 2 Fluoropropiophenone

Molecular Modeling and Docking Studies for Biological Target Interactions

No molecular modeling or docking studies specifically investigating the interaction of 3-(4-Chlorophenyl)-2'-fluoropropiophenone with biological targets have been identified in the reviewed literature. While docking studies have been performed on analogous chalcone (B49325) structures to predict their binding affinities and interactions with protein targets, this data is not applicable to the saturated propiophenone (B1677668) core of the title compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT), performed specifically on this compound. Therefore, predictions of its electronic structure, reactivity, HOMO-LUMO energy gaps, and molecular electrostatic potential surfaces are not available. Studies on similar chalcones have utilized these methods, but the results cannot be directly extrapolated due to structural differences.

Conformational Analysis and Torsion Angle Studies

Specific conformational analyses and torsion angle studies for this compound have not been published. The rotational freedom around the single bonds in the propane (B168953) chain would lead to different stable conformations compared to the more rigid, unsaturated backbone of related chalcones that have been studied. Without dedicated research, the preferred conformations and associated dihedral angles remain undetermined.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis, a method used to visualize and quantify intermolecular interactions in crystal structures, has not been applied to this compound according to available data. While this analysis has provided detailed insights into the crystal packing and intermolecular contacts (such as H···H, C···H, and H···F interactions) for related chalcone derivatives, no such crystallographic or analytical data exists for the title compound.

Exploration of Biological Targets and Mechanistic Modulations by 3 4 Chlorophenyl 2 Fluoropropiophenone

Investigation of Binding Affinity to Specific Receptors and Enzymes

Data regarding the specific binding affinity of 3-(4-Chlorophenyl)-2'-fluoropropiophenone for particular receptors and enzymes are not extensively available in the current body of scientific literature. Research has, however, been conducted on structurally analogous compounds.

For instance, a related but distinct compound, the 4-chlorophenyl analogue of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine, has demonstrated a high affinity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype, with no significant affinity observed at the α7 nAChR subtype nih.gov. Studies on other compounds containing the 4-chlorophenyl moiety, such as a metabolite of haloperidol, have shown varied affinities for dopamine (B1211576) receptors, with significantly higher affinity for the D2 receptor subtype compared to the D1 subtype nih.gov. These findings on related structures suggest potential areas of investigation for this compound, but direct binding data for the compound itself remains to be established.

Table 1: Binding Affinity of Structurally Related Compounds

| Compound | Target Receptor/Enzyme | Binding Affinity (Ki or other measure) | Source |

|---|---|---|---|

| 2'-fluoro-3'-(4-chlorophenyl)deschloroepibatidine (Analogue) | α4β2 nAChR | High | nih.gov |

| 2'-fluoro-3'-(4-chlorophenyl)deschloroepibatidine (Analogue) | α7 nAChR | No Affinity | nih.gov |

| 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP) | Dopamine D1 Receptor | Ki = 54.9 µM | nih.gov |

| 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP) | Dopamine D2 Receptor | Ki = 329.8 nM | nih.gov |

| This compound | Various | Data Not Available | N/A |

Modulatory Effects on Cellular Pathways and Biological Processes

The direct effects of this compound on specific cellular pathways have not been fully elucidated. However, research into analogous compounds provides insight into potential biological activities, particularly concerning pain modulation pathways.

Pain Modulation Pathways: The central nervous system possesses descending pathways that modulate the perception of pain youtube.com. These pathways can be influenced by neurotransmitters and their receptors. A structural analogue, 2'-fluoro-3'-(4-chlorophenyl)deschloroepibatidine, has been identified as a potent functional antagonist of nicotine-induced antinociception in animal models nih.govnih.gov. This suggests an interaction with nicotinic acetylcholine receptors (nAChRs) involved in the body's pain response mechanisms nih.gov. Specifically, the analogue was significantly more effective as an antagonist in the tail-flick test compared to the hot-plate procedure, indicating a selective modulatory effect on specific nociceptive pathways nih.gov. The ability to antagonize nicotine's pain-relieving effects points to a potential role for such compounds in modulating cholinergic signaling within pain circuits nih.govnih.gov.

Gene Regulation: Currently, there is no available research specifically linking this compound to the modulation of gene regulation. Epigenetic mechanisms, such as those involving histone deacetylases (HDACs), are crucial for gene expression, and while various synthetic compounds are studied as HDAC inhibitors, no such activity has been reported for this specific molecule nih.govnih.gov.

In Vitro Studies on Cell Lines and Subcellular Components

There is no scientific literature available that documents the investigation of this compound as an inhibitor of histone deacetylase (HDAC) activity. The field of HDAC inhibitors is an active area of research for various therapeutic applications, with many structurally diverse compounds being evaluated mdpi.com. However, this specific propiophenone (B1677668) derivative has not been reported among them.

The effect of this compound on the function of dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters has not been specifically reported. Studies on other tropane-based molecules containing a 4-chlorophenyl group have shown high affinity and selectivity for DAT over SERT and NET nih.govnih.gov. These findings highlight that the 4-chlorophenyl moiety can be a feature of compounds targeting monoamine transporters, but direct functional data for this compound is absent from the literature.

While direct studies on this compound are lacking, significant research has been conducted on a structurally related compound, 2'-fluoro-3'-(4-chlorophenyl)deschloroepibatidine. This analogue has been identified as a potent functional antagonist at nicotinic acetylcholine receptors (nAChRs) nih.gov. In vitro electrophysiological studies confirmed that this class of compounds acts as antagonists at α4β2, α3β4, and α7 nAChRs nih.gov. The 4-chlorophenyl analogue was found to be the most potent and selective among a series of related compounds in antagonizing nicotine's effects in certain pain models nih.gov.

Table 2: nAChR Antagonism Profile of a Structural Analogue

| Compound Analogue | Receptor Subtype | Activity | Effect | Source |

|---|---|---|---|---|

| 2'-fluoro-3'-(4-chlorophenyl)deschloroepibatidine | α4β2 nAChR | Antagonist | High affinity binding, functional antagonism | nih.govnih.gov |

| α3β4 nAChR | Antagonist | Confirmed in electrophysiological studies | nih.gov | |

| α7 nAChR | Antagonist | Low affinity binding, confirmed in electrophysiological studies | nih.govnih.gov |

Antifungal Activities: No studies have specifically evaluated the antifungal properties of this compound. However, various other derivatives containing a chlorophenyl group have been assessed for in vitro antifungal activity against phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides nih.gov. For example, 1-(4'-chlorophenyl)-2-phenylethanol showed significant inhibition of fungal growth nih.gov. Another distinct compound, 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, strongly inhibited the growth of Saccharomyces cerevisiae and Candida albicans nih.gov. These results indicate that the chlorophenyl moiety is present in some classes of antifungal compounds, though data on the propiophenone is needed.

Antileishmanial Activities: There is no direct evidence of antileishmanial activity for this compound. Research into related chemical classes has shown some promise. Notably, a chalcone (B49325) derivative, (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, which shares structural elements with the subject compound, has been synthesized for the purpose of studying its antileishmanial potential, given that halogenated chalcones are known to possess antiparasitic properties mdpi.comresearchgate.net. This suggests that the combination of chlorophenyl and fluorophenyl rings is of interest in the search for new antileishmanial agents mdpi.comresearchgate.net.

Antiviral Activities: The antiviral properties of this compound have not been investigated in published studies. The broader search for novel antiviral agents is extensive and includes a wide variety of chemical structures, but this particular compound has not been featured in those reports nih.govnih.gov.

Lack of Specific Research Data for this compound Hampers In-Depth Biological Analysis

An extensive review of available scientific literature reveals a significant gap in the understanding of the biological activities of the chemical compound this compound. Despite a thorough search for specific data pertaining to its antioxidant properties, cytotoxicity, and molecular mechanisms of action, no dedicated research studies were identified. This absence of specific data prevents a detailed exploration of its potential biological targets and mechanistic modulations as outlined.

While broader categories of compounds, such as propiophenone derivatives, have been noted for various biological effects including anti-inflammatory, antimicrobial, and antioxidant activities, these general findings cannot be directly attributed to this compound without specific experimental evidence. The biological impact of a chemical compound is highly dependent on its precise molecular structure, and substitutions, such as the chloro and fluoro groups in this particular molecule, can significantly alter its activity.

Similarly, investigations into the cytotoxicity of other halogenated phenyl compounds are available. For instance, studies on compounds like 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione have detailed their cytotoxic effects on various cell lines. However, these findings are specific to the studied molecules and cannot be extrapolated to predict the cytotoxic profile of this compound.

The elucidation of molecular mechanisms requires targeted research to identify how a compound interacts with cellular components. Without foundational studies on the antioxidant and cytotoxic effects of this compound, any discussion of its molecular pathways would be purely speculative.

Future Research Directions and Translational Perspectives for 3 4 Chlorophenyl 2 Fluoropropiophenone

Development of Novel Synthetic Routes for Structural Diversification

While classical methods such as the Friedel-Crafts acylation provide a fundamental route to propiophenone (B1677668) cores, future research will likely focus on developing more efficient, versatile, and scalable synthetic strategies. The limitations of traditional methods, which often require harsh conditions and have a limited substrate scope, necessitate the exploration of modern catalytic approaches.

Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, C-H activation, and flow chemistry, offer significant advantages. For instance, a palladium- or nickel-catalyzed carbonylative coupling of a (4-chlorophenyl)-substituted organometallic reagent with a 2-fluoro-substituted aromatic compound could provide a direct and modular route to the target scaffold. Such methods would not only improve efficiency but also enable rapid structural diversification. By altering the coupling partners, a wide array of analogues with different substitution patterns on both aromatic rings could be synthesized, facilitating the exploration of structure-activity relationships (SAR). Ketones are exceptionally valuable starting materials for creating more structurally enriched compounds, and inventive synthetic strategies are needed to fully exploit their potential. researchgate.net

Table 7.1: Comparison of Synthetic Routes to Propiophenone Analogues

| Feature | Classical Friedel-Crafts Acylation | Modern Catalytic Cross-Coupling |

| Catalyst | Lewis Acid (e.g., AlCl₃) | Transition Metal (e.g., Pd, Ni, Cu) |

| Substrate Scope | Limited by electronic properties of arene | Broad; tolerant of many functional groups |

| Reaction Conditions | Often harsh, stoichiometric catalyst | Generally mild, catalytic amounts |

| Modularity | Low; requires resynthesis of precursors | High; allows late-stage diversification |

| Waste Generation | High (metal salts) | Low (catalytic) |

| Potential Yield | Variable, can be low | Often high and reproducible |

Advanced Spectroscopic and Structural Characterization Techniques in Mechanistic Studies

A thorough understanding of the three-dimensional structure and electronic properties of 3-(4-Chlorophenyl)-2'-fluoropropiophenone is essential for predicting its reactivity and biological interactions. While standard techniques like ¹H and ¹³C NMR are routine, advanced spectroscopic methods can provide deeper mechanistic insights.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for unambiguous assignment of all proton and carbon signals and for elucidating the preferred conformation of the molecule in solution. For example, NOESY can reveal through-space interactions between protons on the two aromatic rings, defining their relative orientation. Furthermore, the application of ¹⁹F NMR is particularly relevant, as the chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it a powerful probe for studying intermolecular interactions. nih.goved.ac.uk In mechanistic studies of reactions involving this compound, in situ NMR monitoring techniques, such as rapid-injection NMR or stopped-flow NMR, could be employed to detect and characterize transient intermediates, providing direct evidence for proposed reaction pathways. nih.gov

Table 7.2: Application of Advanced NMR Techniques for Structural Analysis

| Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H scalar couplings | Identifies adjacent protons within the ethyl chain and aromatic rings. |

| HSQC | Direct ¹H-¹³C correlations | Unambiguously assigns protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations | Confirms connectivity across the carbonyl group and between substituents and rings. |

| NOESY | Through-space ¹H-¹H proximity | Determines the spatial arrangement and preferred conformation of the two aryl rings relative to each other. |

| ¹⁹F NMR | Fluorine electronic environment | Acts as a sensitive probe for studying binding interactions or changes in the local chemical environment. |

Integration of Multi-Omics Data in Biological Activity Profiling

To elucidate the biological effects of this compound, a systems-level approach using multi-omics technologies is a promising future direction. researchgate.net This involves treating a relevant biological model (e.g., human cell lines) with the compound and subsequently analyzing global changes in proteins (proteomics) and metabolites (metabolomics). nih.govwindows.net Such an integrated approach can provide a comprehensive snapshot of the cellular response, helping to identify potential molecular targets and perturbed pathways without a priori knowledge of the compound's mechanism of action. nih.govfrontiersin.org

For instance, quantitative proteomics using techniques like mass spectrometry could reveal that the compound causes a significant change in the abundance of specific enzymes or signaling proteins. nih.gov Concurrently, metabolomics could show a corresponding shift in the levels of substrates or products related to those enzymes. mdpi.comresearchgate.net By integrating these datasets, researchers can build a network of protein-metabolite interactions that are significantly affected by the compound, pointing towards its primary mechanism of action. frontiersin.org This approach moves beyond single-target screening and offers a more holistic understanding of a compound's biological activity. oup.comresearchgate.net

Table 7.3: Hypothetical Multi-Omics Signature of this compound

| Omics Layer | Analytical Technique | Key Finding | Implied Pathway Perturbation |

| Proteomics | LC-MS/MS | Upregulation of Protein Kinase X | Kinase Signaling Cascade |

| Downregulation of Enzyme Y | Metabolic Pathway Z | ||

| Metabolomics | GC-MS | Accumulation of Metabolite A | Blockade in Metabolic Pathway Z |

| Depletion of Metabolite B | Increased flux in Pathway W | ||

| Integrated Analysis | Pathway Mapping Software | Compound likely inhibits Enzyme Y, leading to a bottleneck in Pathway Z and compensatory changes in Kinase X signaling. |

Rational Design of New Propiophenone-Based Research Probes and Tool Compounds

The this compound scaffold can serve as a valuable starting point for the rational design of chemical probes and tool compounds. icr.ac.uk These specialized molecules are designed to investigate biological systems by, for example, identifying the binding partners of a parent compound or visualizing a biological process. nih.govpurdue.edu

One powerful strategy is the development of affinity-based probes. This could involve synthetically modifying the propiophenone structure to include two key functionalities: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin). frontiersin.org When introduced to cells or cell lysates, the probe would bind to its protein target(s). Subsequent exposure to UV light would activate the photoreactive group, forming a permanent covalent bond with the target protein. The reporter tag would then be used to isolate (e.g., with streptavidin beads for biotin) or visualize (e.g., via click chemistry with a fluorescent azide (B81097) for an alkyne tag) the protein-probe adducts, enabling target identification. The development of such tools is crucial for validating molecular targets and understanding the compound's mechanism of action at a molecular level. rsc.orgnih.gov

Table 7.4: Design Strategy for Propiophenone-Based Chemical Probes

| Modification to Scaffold | Purpose | Example Functional Group | Method of Use |

| Incorporate Reporter Tag | Detection and/or Isolation | Biotin, Alkyne, Fluorophore | Affinity purification, Click chemistry, Fluorescence microscopy |

| Incorporate Reactive Group | Covalent Target Labeling | Diazirine, Benzophenone | Photo-affinity labeling (PAL) |

| Attach Affinity Resin | Immobilization for Screening | Sepharose beads | Small molecule affinity chromatography |

| Modify for Selectivity | Improve Potency/Selectivity | Vary aryl substituents | Structure-Activity Relationship (SAR) studies |

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-2'-fluoropropiophenone, and how can purity be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, reacting 4-chlorophenylacetyl chloride with a fluorinated benzene derivative under catalysis (e.g., AlCl₃). Purification can be achieved via recrystallization (solvent selection based on melting point data, e.g., 80–84°C for related fluorophenyl compounds ). Column chromatography with silica gel and deuterated solvents (e.g., CDCl₃ for NMR analysis) is recommended to isolate isomers or byproducts .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks by comparing with structurally similar compounds (e.g., 3'-bromo-4'-fluoropropiophenone ). The deshielding effect of the electron-withdrawing Cl and F groups aids in identifying substituent positions.

- IR: Look for carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and aromatic C–F/C–Cl vibrations (1100–1250 cm⁻¹). Cross-validate with computational data from PubChem entries .

Q. What solvent systems are optimal for chromatographic separation of this compound and its derivatives?

Methodological Answer: Use polar/non-polar solvent gradients (e.g., hexane:ethyl acetate or dichloromethane:methanol) based on the compound’s logP (estimated via PubChem data ). For HPLC, C18 columns with acetonitrile/water mobile phases (0.1% trifluoroacetic acid) are effective, as validated in impurity profiling of chlorophenyl-containing pharmaceuticals .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction provides bond lengths, angles, and packing interactions. For example, monoclinic systems (space group P2₁) with unit cell parameters a = 9.1491 Å, b = 10.3099 Å, c = 11.9347 Å, and β = 111.587° have been reported for related chlorophenyl compounds. π–π stacking interactions (3.5–4.0 Å) between aromatic rings can stabilize the crystal lattice .

Q. How do electronic effects of the 4-chloro and 2'-fluoro substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl and F groups deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. Computational studies (DFT) can predict regioselectivity. For Suzuki-Miyaura couplings, use Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity, as demonstrated for trifluoromethylphenyl analogs .

Q. What strategies mitigate conflicting spectroscopic data caused by rotational isomers or solvent effects?

Methodological Answer:

Q. How can impurity profiles be rigorously characterized for this compound in pharmaceutical research?

Methodological Answer: Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify trace impurities (e.g., 3,5-d₂ isotopologues or oxidation byproducts). Compare retention times and fragmentation patterns with certified reference materials (e.g., fenofibric acid derivatives ).

Contradictions and Data Validation

Q. How to address discrepancies in melting points or spectral data across literature sources?

Methodological Answer: Discrepancies may arise from polymorphic forms, solvent residues, or isomeric impurities. Reproduce synthesis under controlled conditions (e.g., anhydrous AlCl₃ for Friedel-Crafts acylation ). Validate purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to confirm melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.